molecular formula C14H18N2O3 B1387604 tert-Butyl N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate CAS No. 1086392-48-4

tert-Butyl N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate

Cat. No. B1387604
CAS RN: 1086392-48-4
M. Wt: 262.3 g/mol
InChI Key: YSVAREMFWCCSAL-UHFFFAOYSA-N
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Description

“tert-Butyl N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate” is a chemical compound with the molecular formula CHNO . Its average mass is 210.230 Da and its monoisotopic mass is 210.100449 Da .

Scientific Research Applications

Synthesis of Biologically Active Natural Products

The compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These natural products have significant biological activities, and the compound serves as a potential precursor in their synthesis .

Anticancer Activity

Indole derivatives, which include this compound, have been found to possess anticancer activity . This makes them valuable in the development of new anticancer drugs .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .

Antiviral Activity

Some indole derivatives have shown antiviral activity . This indicates potential use in the development of antiviral drugs .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This suggests potential applications in the prevention of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This indicates potential use in the development of new antimicrobial agents .

Palladium-Catalyzed Synthesis

The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests its use in the synthesis of other complex organic compounds .

Synthesis of Tetrasubstituted Pyrroles

The compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This indicates its potential use in the synthesis of other heterocyclic compounds .

properties

IUPAC Name

tert-butyl N-[(2-oxo-1,3-dihydroindol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)15-8-10-9-6-4-5-7-11(9)16-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVAREMFWCCSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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